molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2

3-[(2-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1300270
CAS No.: 423724-45-2
M. Wt: 230.23 g/mol
InChI Key: LTELQZWKXZXVDU-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2-fluorobenzyl ether moiety. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-[(2-Fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3-[(2-Fluorobenzyl)oxy]benzoic acid.

    Reduction: 3-[(2-Fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-[(2-Fluorobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated benzyl ethers on biological systems. It can be used in the development of probes for imaging and diagnostic purposes .

Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties .

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzyl)oxy]benzaldehyde is largely dependent on its chemical structure. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The fluorine atom may enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison:

  • 2-[(3-Fluorobenzyl)oxy]benzaldehyde and 3-[(3-Fluorobenzyl)oxy]benzaldehyde are positional isomers of 3-[(2-Fluorobenzyl)oxy]benzaldehyde, differing in the position of the fluorine atom on the benzyl group. These positional changes can affect the compound’s reactivity and biological activity.
  • 4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde contains additional substituents (methoxy and trichlorobenzyl groups) that can significantly alter its chemical properties and potential applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in chemistry and biology Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTELQZWKXZXVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.5 M solution of 1-bromomethyl-2-fluoro-benzene (1.50 g, 8.0 mmol) in DMF was added dropwise to a suspension of 3-hydroxy-benzaldehyde (0.89 g, 7.3 mmol), K2CO3 (1.51 g, 11 mmol) and KI (0.12 g, 0.73 mmol) in 100 ml DMF. The reaction mixture was stirred at 90° C. overnight. After cooling to room temperature, the solid residue was filtered off and the solvent was evaporated under vacuum. The residue was dissolved in ethyl acetate, the organic layer washed twice with 1M NaOH, dried over Na2SO4 and evaporated to dryness. The residue was purified on silica gel, obtaining 167 mg of the title compound (quantitative yield).
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